![molecular formula C15H15NO2 B7473451 2,3-Dihydroindol-1-yl-(2,5-dimethylfuran-3-yl)methanone](/img/structure/B7473451.png)
2,3-Dihydroindol-1-yl-(2,5-dimethylfuran-3-yl)methanone
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Overview
Description
2,3-Dihydroindol-1-yl-(2,5-dimethylfuran-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DIMFM and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 2,3-Dihydroindol-1-yl-(2,5-dimethylfuran-3-yl)methanone is not fully understood. However, studies have suggested that this compound may exert its biological effects by modulating various signaling pathways, such as the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
Studies have shown that 2,3-Dihydroindol-1-yl-(2,5-dimethylfuran-3-yl)methanone exhibits various biochemical and physiological effects, such as anti-inflammatory, antioxidant, and anticancer activities. This compound has also been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using 2,3-Dihydroindol-1-yl-(2,5-dimethylfuran-3-yl)methanone in lab experiments include its ease of synthesis, high yield, and potential applications in various fields. However, the limitations of this compound include its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the study of 2,3-Dihydroindol-1-yl-(2,5-dimethylfuran-3-yl)methanone. These include the exploration of its potential applications in drug discovery, the development of new synthetic methods, and the investigation of its mechanism of action. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo.
Synthesis Methods
The synthesis of 2,3-Dihydroindol-1-yl-(2,5-dimethylfuran-3-yl)methanone has been achieved using different methods, including the use of palladium-catalyzed cross-coupling reactions and the use of copper-catalyzed C-H activation.
Scientific Research Applications
2,3-Dihydroindol-1-yl-(2,5-dimethylfuran-3-yl)methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been explored as a potential drug candidate for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders.
properties
IUPAC Name |
2,3-dihydroindol-1-yl-(2,5-dimethylfuran-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-9-13(11(2)18-10)15(17)16-8-7-12-5-3-4-6-14(12)16/h3-6,9H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMUZCCQOBVXLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroindol-1-yl-(2,5-dimethylfuran-3-yl)methanone |
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